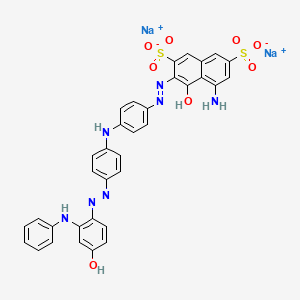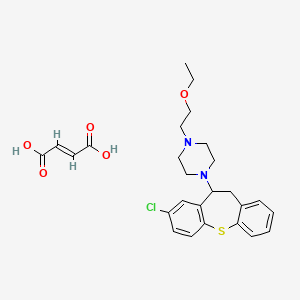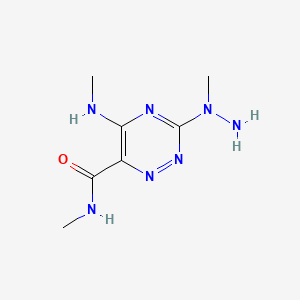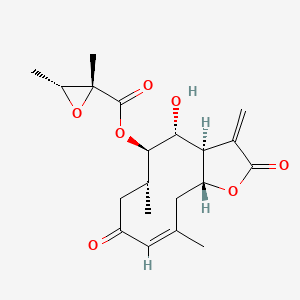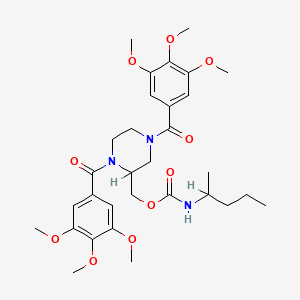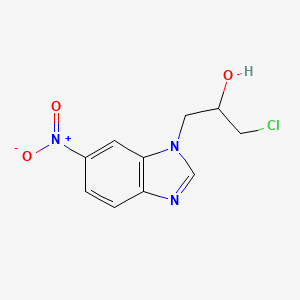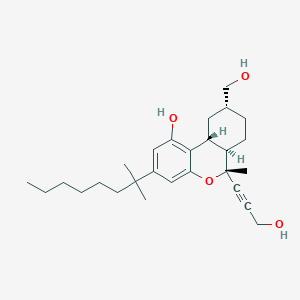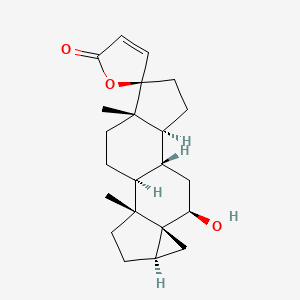
6beta,17-Dihydroxy-3,5-cyclo-5alpha,17alpha-pregn-20-ene-21-carboxylic acid gamma-lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified by the Unique Ingredient Identifier (UNII) C39P2J2358 is known as 6.beta.,17-dihydroxy-3,5-cyclo-5.alpha.,17.alpha.-pregn-20-ene-21-carboxylic acid gamma-lactone. This compound is characterized by its molecular formula C22H30O3 . It is a non-proprietary, unique, and unambiguous identifier linked to the substance’s molecular structure or descriptive information .
Méthodes De Préparation
The preparation of 6.beta.,17-dihydroxy-3,5-cyclo-5.alpha.,17.alpha.-pregn-20-ene-21-carboxylic acid gamma-lactone involves several synthetic routes and reaction conditions. Common methods include:
Precipitation: This method involves the formation of a solid in a solution during a chemical reaction.
Adsorption: This process involves the adhesion of atoms, ions, or molecules from a gas, liquid, or dissolved solid to a surface.
Coprecipitation: This method involves the simultaneous precipitation of multiple substances from a solution.
Analyse Des Réactions Chimiques
6.beta.,17-dihydroxy-3,5-cyclo-5.alpha.,17.alpha.-pregn-20-ene-21-carboxylic acid gamma-lactone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons by a molecule, atom, or ion.
Reduction: This reaction involves the gain of electrons by a molecule, atom, or ion.
Substitution: This reaction involves the replacement of an atom or a group of atoms in a molecule with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
6.beta.,17-dihydroxy-3,5-cyclo-5.alpha.,17.alpha.-pregn-20-ene-21-carboxylic acid gamma-lactone has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of various chemical compounds and as a reagent in chemical reactions.
Biology: It is used in biological studies to understand its effects on different biological systems.
Medicine: It is used in the development of pharmaceuticals and as a potential therapeutic agent.
Industry: It is used in various industrial processes, including the production of chemicals and materials.
Mécanisme D'action
The mechanism of action of 6.beta.,17-dihydroxy-3,5-cyclo-5.alpha.,17.alpha.-pregn-20-ene-21-carboxylic acid gamma-lactone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
6.beta.,17-dihydroxy-3,5-cyclo-5.alpha.,17.alpha.-pregn-20-ene-21-carboxylic acid gamma-lactone can be compared with other similar compounds, such as:
- 6.beta.,17-dihydroxy-3,5-cyclo-5.alpha.,17.alpha.-pregn-20-ene-21-carboxylic acid delta-lactone
- 6.beta.,17-dihydroxy-3,5-cyclo-5.alpha.,17.alpha.-pregn-20-ene-21-carboxylic acid beta-lactone
These compounds share similar molecular structures but differ in the specific arrangement of atoms and functional groups. The uniqueness of 6.beta.,17-dihydroxy-3,5-cyclo-5.alpha.,17.alpha.-pregn-20-ene-21-carboxylic acid gamma-lactone lies in its specific molecular configuration and the resulting chemical and biological properties .
Propriétés
Numéro CAS |
7247-99-6 |
|---|---|
Formule moléculaire |
C22H30O3 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
(1'S,2'R,5R,5'R,7'R,8'R,10'R,11'S,15'S)-8'-hydroxy-2',15'-dimethylspiro[furan-5,14'-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecane]-2-one |
InChI |
InChI=1S/C22H30O3/c1-19-8-4-16-14(15(19)5-9-21(19)10-6-18(24)25-21)11-17(23)22-12-13(22)3-7-20(16,22)2/h6,10,13-17,23H,3-5,7-9,11-12H2,1-2H3/t13-,14+,15+,16+,17-,19+,20-,21-,22+/m1/s1 |
Clé InChI |
OUBYDRMNFCCAQT-IYDFACBSSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@@]1(C3)[C@@H](C[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@@]56C=CC(=O)O6)C)O |
SMILES canonique |
CC12CCC3C1(C3)C(CC4C2CCC5(C4CCC56C=CC(=O)O6)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


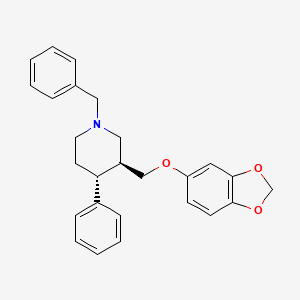
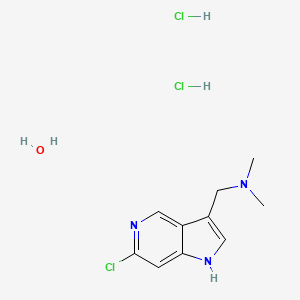
![[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide](/img/structure/B15192403.png)
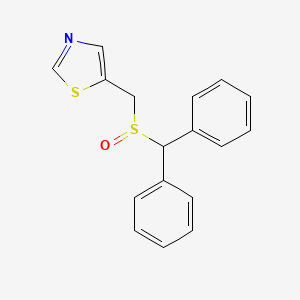
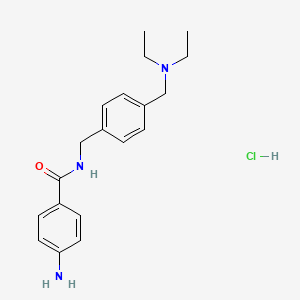
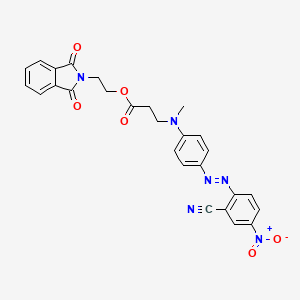
![tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate](/img/structure/B15192438.png)
